Confirmed Functional Inactivity at hMT1 and hMT2 Melatonin Receptors vs. UCSF4226
In a direct head-to-head comparison using the same cAMP inhibition assay in HEK cells transiently expressing human MT1 and MT2 receptors, the active probe UCSF4226 (ZINC128734226) shows a pEC50 of 8.2 ± 0.1 at hMT2 (EC50 ≈ 6.3 nM) with 89 ± 3% maximal inhibition (relative to melatonin), and a pEC50 of 6.8 ± 0.2 at hMT1 (79 ± 3% Emax). [1] In contrast, Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate (Z3670677764, SML2754) exhibits pEC50 <4.5 at both hMT1 and hMT2 (EC50 > ~30 μM), indicating no measurable agonist or inverse agonist activity. [2] This >4.7 log unit difference in potency at hMT2 establishes the compound as a fully inactive control, with >4,760-fold lower potency than UCSF4226.
| Evidence Dimension | Potency at human MT2 melatonin receptor (pEC50 / EC50) |
|---|---|
| Target Compound Data | pEC50 < 4.5 (EC50 > ~30 μM), n=3 independent experiments |
| Comparator Or Baseline | UCSF4226 (ZINC128734226, SML2753): pEC50 8.2 ± 0.1 (EC50 ≈ 6.3 nM), n=4 |
| Quantified Difference | >4.7 log units (>4,760-fold) lower potency |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production on hMT2 receptors transiently expressed in HEK cells; compounds tested up to 30 μM; data represent mean ± s.e.m. from n biologically independent experiments run in triplicate. |
Why This Matters
This quantitative inactivity is the compound's primary value proposition; it enables researchers to differentiate specific MT2-mediated effects from off-target or assay background in melatonin receptor studies.
- [1] Stein, R. M. et al. Extended Data Table 4: Active Selective Probe and Inactive Analog Data. Nature 579, 609-614 (2020). PMC7134359. View Source
- [2] Stein, R. M. et al. Extended Data Table 4: Active Selective Probe and Inactive Analog Data. Nature 579, 609-614 (2020). PMC7134359. View Source
